molecular formula C25H27N3O6S B10878481 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10878481
M. Wt: 497.6 g/mol
InChI Key: FECGOOWQIQFYLY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with benzyloxy, methoxybenzyl, and nitrophenylsulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable reagent to form the benzyloxy group.

    Methoxybenzyl Substitution:

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets and pathways. The benzyloxy and methoxybenzyl groups may facilitate binding to specific receptors or enzymes, while the nitrophenylsulfonyl group can participate in redox reactions. These interactions can modulate biological activities and pathways, leading to various effects.

Comparison with Similar Compounds

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine can be compared with similar compounds such as:

    1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine: This compound features a methylphenylsulfonyl group instead of a nitrophenylsulfonyl group, leading to different chemical and biological properties.

    1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-chlorophenyl)sulfonyl]piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C25H27N3O6S/c1-33-24-17-21(11-12-23(24)34-19-20-7-3-2-4-8-20)18-26-13-15-27(16-14-26)35(31,32)25-10-6-5-9-22(25)28(29)30/h2-12,17H,13-16,18-19H2,1H3

InChI Key

FECGOOWQIQFYLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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